molecular formula C11H6ClFN4 B3024978 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 630107-83-4

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B3024978
CAS No.: 630107-83-4
M. Wt: 248.64 g/mol
InChI Key: GYEMWSMYVIWILO-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a chlorine atom at the 4-position and a fluorophenyl group at the 1-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for various scientific investigations.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine are kinase enzymes . Kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its kinase targets through a process known as transmetalation . This involves the transfer of a group (in this case, the this compound molecule) from a metal to a carbon atom . The interaction with the kinase targets leads to the inhibition of the kinase activity, thereby affecting the signaling pathways that the kinases regulate .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and other cellular functions . The downstream effects of this inhibition can lead to the suppression of disease progression, particularly in diseases such as cancer where abnormal kinase activity is often a key factor .

Pharmacokinetics

It’s worth noting that these properties significantly impact the bioavailability of the compound and its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of kinase activity. This inhibition disrupts the normal functioning of cellular signaling pathways, leading to altered cell behavior. In the context of disease treatment, this can result in the suppression of disease progression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.

Major Products

    Nucleophilic Aromatic Substitution: Substituted derivatives with various functional groups at the 4-position.

    Suzuki Coupling: Biaryl derivatives with extended conjugation and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorophenyl groups enhances its reactivity and potential as a versatile scaffold for drug development and chemical biology research.

Properties

IUPAC Name

4-chloro-1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-10-7-5-16-17(11(7)15-6-14-10)9-4-2-1-3-8(9)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEMWSMYVIWILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine

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